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molecular formula C10H11BrO2 B8655161 Methyl 2-(bromomethyl)-5-methylbenzoate

Methyl 2-(bromomethyl)-5-methylbenzoate

Cat. No. B8655161
M. Wt: 243.10 g/mol
InChI Key: YAVYGGJWTNTFAT-UHFFFAOYSA-N
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Patent
US08685969B2

Procedure details

A heterogeneous, colorless solution of methyl 2-(bromomethyl)-5-methylbenzoate and regioisomer (27.2 mmol) and calcium carbonate (16.33 g, 163 mmol) in 1,4-dioxane (194 mL) and water (194 mL) was refluxed. After 5 hr, the reaction was cooled to room temperature. The insolubles were filtered, and the filtrate was concentrated in vacuo. The residue was extracted with CH2Cl2 (2×200 mL). The organic layers were combined, dried over MgSO4, and concentrated in vacuo to give an oil which was purified by flash chromatography using an ISCO 220 g column eluting with 10-50% EtOAc/hexanes. Appropriate fractions were collected and concentrated in vacuo to give the desired product (1.205 g, 8.13 mmol, 29.9% yield) as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.33 g
Type
reactant
Reaction Step One
Quantity
194 mL
Type
solvent
Reaction Step One
Name
Quantity
194 mL
Type
solvent
Reaction Step One
Yield
29.9%

Identifiers

REACTION_CXSMILES
BrC[C:3]1[CH:12]=[CH:11][C:10]([CH3:13])=[CH:9][C:4]=1[C:5]([O:7][CH3:8])=[O:6].C(=O)([O-])[O-].[Ca+2]>O1CCOCC1.O>[CH3:13][C:10]1[CH:9]=[C:4]2[C:3]([CH2:8][O:7][C:5]2=[O:6])=[CH:12][CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=C(C(=O)OC)C=C(C=C1)C
Name
Quantity
16.33 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Name
Quantity
194 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
194 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The insolubles were filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with CH2Cl2 (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography
WASH
Type
WASH
Details
eluting with 10-50% EtOAc/hexanes
CUSTOM
Type
CUSTOM
Details
Appropriate fractions were collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1=CC=C2COC(C2=C1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.13 mmol
AMOUNT: MASS 1.205 g
YIELD: PERCENTYIELD 29.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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